

# Application Notes and Protocols for the Functionalization of 3,5-Dibromobenzamide

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## Compound of Interest

Compound Name: 3,5-Dibromobenzamide

Cat. No.: B063241

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These application notes provide detailed protocols and supporting data for the functionalization of **3,5-Dibromobenzamide** at the bromine positions. This scaffold is a versatile starting material for the synthesis of a diverse range of disubstituted benzamide derivatives with significant potential in drug discovery, particularly as allosteric glucokinase activators and kinase inhibitors.

## Overview of Functionalization Reactions

**3,5-Dibromobenzamide** can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. The two bromine atoms can be substituted sequentially or simultaneously, allowing for the synthesis of both symmetrical and unsymmetrical 3,5-disubstituted benzamides. Key reactions for C-C and C-N bond formation at these positions include:

- Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.
- Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.
- Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.

## Data Presentation: Representative Functionalization of Aryl Bromides

The following tables summarize quantitative data from representative cross-coupling reactions on aryl bromides, which are analogous to the functionalization of **3,5-Dibromobenzamide**.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Entry	Palladium Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd(OAc) <sub>2</sub> (2 mol%)	SPhos (4 mol%)	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	100	18	95
2	Pd <sub>2</sub> (dba) <sub>3</sub> (1 mol%)	XPhos (3 mol%)	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	80	12	92
3	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5 mol%)	-	Na <sub>2</sub> CO <sub>3</sub>	Toluene/ EtOH/H <sub>2</sub> O	90	24	88

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

Entry	Palladium Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd <sub>2</sub> (dba) <sub>3</sub> (1 mol%)	BINAP (1.5 mol%)	NaOtBu	Toluene	100	16	98
2	Pd(OAc) <sub>2</sub> (2 mol%)	Xantphos (4 mol%)	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	110	20	94
3	BrettPhos Pd G3 (2 mol%)	-	LHMDS	THF	RT	12	96

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Entry	Palladium Catalyst	Copper Co-catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (2 mol%)	CuI (4 mol%)	-	TEA	THF	65	12	91
2	Pd(OAc) <sub>2</sub> (1 mol%)	CuI (2 mol%)	PPh <sub>3</sub> (4 mol%)	i-Pr <sub>2</sub> NH	DMF	80	8	89
3	PdCl <sub>2</sub> (PCy <sub>3</sub> ) <sub>2</sub> (3 mol%)	-	-	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	100	24	85 (Copper-free)

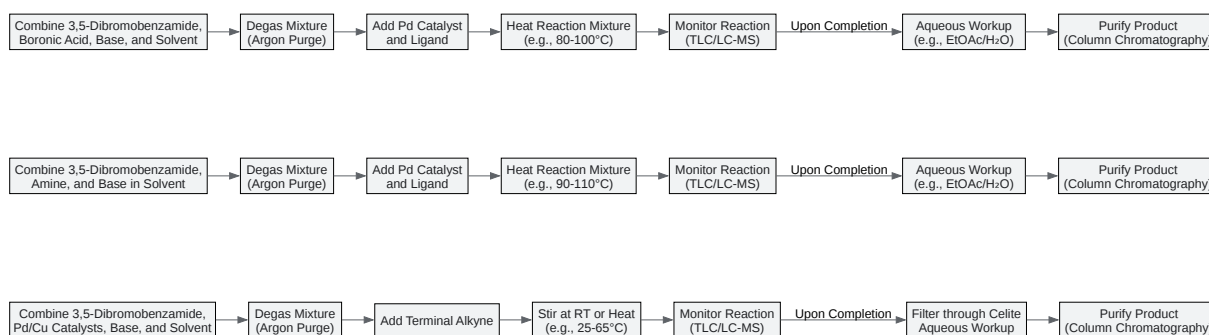
## Experimental Protocols

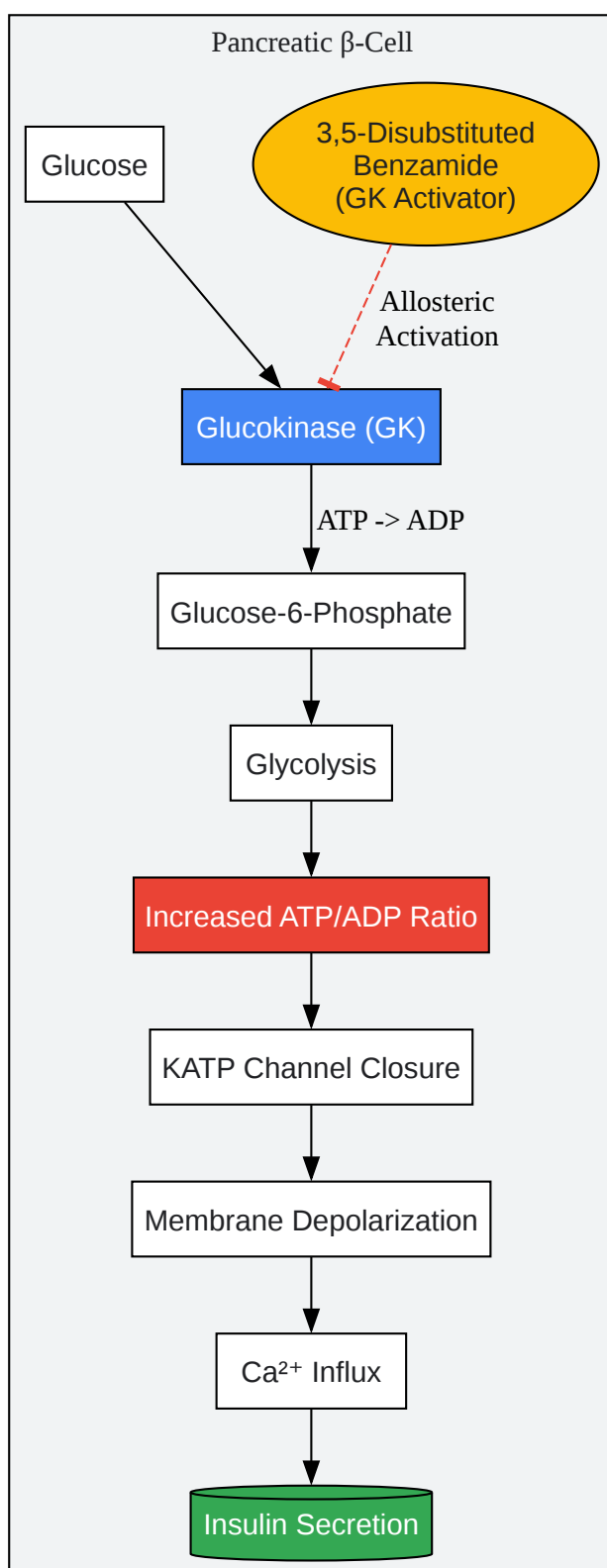
The following are detailed, representative protocols for the functionalization of **3,5-Dibromobenzamide**. Note: These are generalized procedures and may require optimization for specific substrates and scales.

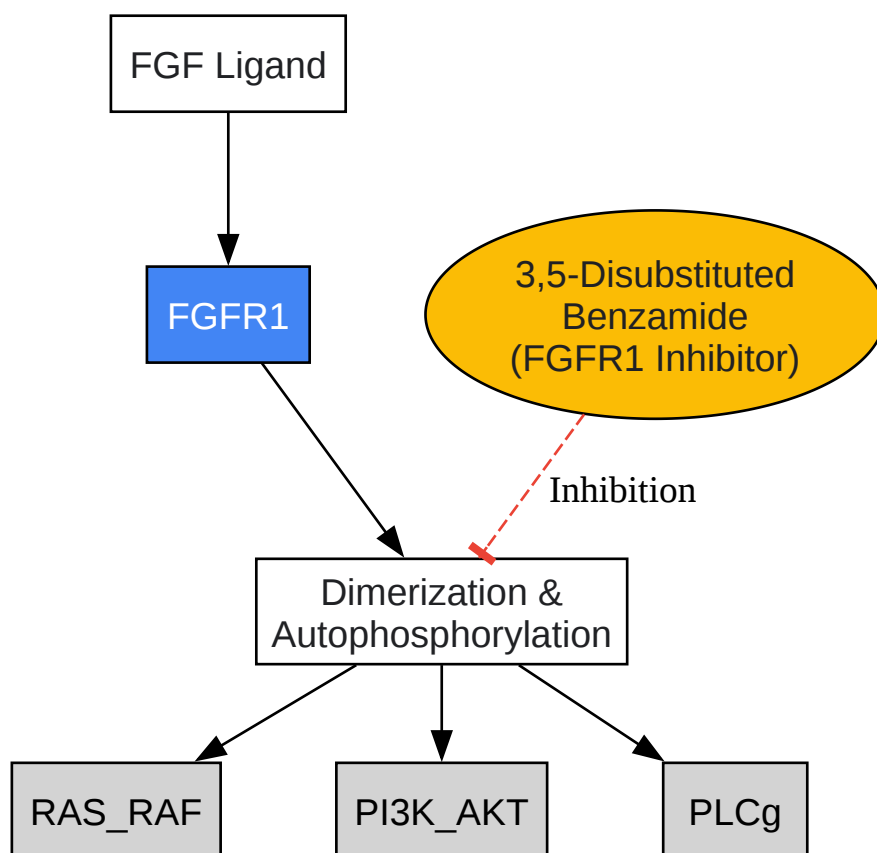
## Protocol for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 3,5-diarylbenzamide derivative.

Workflow Diagram:







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